Positional Isomerism: Allylic vs. Homobenzylic Hydroxyl Reactivity in 5,5,5-Trifluoropent-1-en-3-ol
5,5,5-Trifluoropent-1-en-3-ol (target) positions the hydroxyl group at C3, separated from the CF₃-bearing C5 by a single methylene (C4) spacer. The closest regioisomer, 5,5,5-trifluoropent-1-en-4-ol (CAS 77342-37-1), places the hydroxyl directly on the carbon adjacent to the CF₃ group. This positional difference modulates the electron-withdrawing inductive effect of the CF₃ group on the hydroxyl oxygen. In the 3-ol isomer, the hydroxyl experiences attenuated inductive withdrawal compared to the 4-ol isomer, where the C4 hydroxyl is directly bonded to the carbon bearing the trifluoromethyl substituent [1]. The target compound's allylic alcohol motif (hydroxyl on C3 with alkene at C1–C2) provides a distinct reactivity platform for [2,3]-sigmatropic rearrangements and transition metal-catalyzed allylic substitutions that the 4-ol isomer cannot access due to its homobenzylic hydroxyl geometry [2].
| Evidence Dimension | Regioisomeric position of hydroxyl group relative to CF₃ and alkene |
|---|---|
| Target Compound Data | Hydroxyl at C3 (allylic to C1–C2 double bond; one methylene spacer from CF₃ at C5) |
| Comparator Or Baseline | 5,5,5-Trifluoropent-1-en-4-ol (CAS 77342-37-1): Hydroxyl at C4 (homobenzylic; directly bonded to CF₃-bearing carbon) |
| Quantified Difference | Not quantified — structural descriptor comparison only |
| Conditions | Structural analysis based on CAS registry entries and IUPAC nomenclature |
Why This Matters
The allylic hydroxyl geometry enables specific pericyclic and metal-catalyzed transformations unavailable to the 4-ol isomer, directly affecting synthetic route feasibility.
- [1] ChemWhat. 5,5,5-TRIFLUOROPENT-1-EN-4-OL CAS#: 77342-37-1. View Source
- [2] Hierso, J.-C.; et al. Divergent Synthesis of Trifluoromethyl Sulfoxides and β-SCF₃ Carbonyl Compounds by Tandem Trifluoromethylthiolation/Rearrangement of Allylic and Propargylic Alcohols. 2020. Class-level allylic alcohol rearrangement principle. View Source
